molecular formula C15H19Br2NO2 B261745 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Katalognummer B261745
Molekulargewicht: 405.12 g/mol
InChI-Schlüssel: VNTXPOQRJXUXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, who were looking for a new painkiller that would be less addictive than traditional opioids. U-47700 has since been used in scientific research to study its mechanism of action and potential therapeutic applications.

Wirkmechanismus

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective agonist at the μ-opioid receptor, which is responsible for the analgesic effects of traditional opioids. When 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether binds to the μ-opioid receptor, it activates a series of intracellular signaling pathways that ultimately lead to the inhibition of pain signaling in the central nervous system. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether also has some affinity for the κ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by traditional opioids, but 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to be more potent and shorter-acting than morphine. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has also been found to produce less constipation and respiratory depression than traditional opioids, which may make it a safer alternative for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. However, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether also has some limitations. It is highly addictive and can produce respiratory depression at high doses, which may make it difficult to use in animal models of pain. Additionally, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been associated with a number of adverse effects, including seizures and death, which may limit its use in scientific research.

Zukünftige Richtungen

There are several future directions for research on 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. One area of interest is the development of new painkillers based on the structure of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. Researchers are also interested in studying the long-term effects of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether use, including its potential for addiction and withdrawal. Finally, there is a need for further research on the safety and efficacy of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether in clinical settings, particularly in comparison to traditional opioids.

Synthesemethoden

The synthesis of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether involves several steps, starting with the reaction of 2,4-dibromophenylacetonitrile with methylamine to form 1-(2,4-dibromophenyl)-2-methylamino-1-propanone. This intermediate is then reacted with 4-methylpiperidine to form the final product, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. The synthesis of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether is relatively simple and can be carried out using standard laboratory equipment.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been used in scientific research to study its potential as a painkiller and its mechanism of action. Studies have shown that 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective agonist at the μ-opioid receptor, which is responsible for the analgesic effects of traditional opioids. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to be more potent than morphine in animal models of pain, making it a promising candidate for the development of new painkillers.

Eigenschaften

Produktname

2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Molekularformel

C15H19Br2NO2

Molekulargewicht

405.12 g/mol

IUPAC-Name

2-(2,4-dibromophenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C15H19Br2NO2/c1-10-5-7-18(8-6-10)15(19)11(2)20-14-4-3-12(16)9-13(14)17/h3-4,9-11H,5-8H2,1-2H3

InChI-Schlüssel

VNTXPOQRJXUXGE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br

Kanonische SMILES

CC1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.